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Compound of Interest

methyl 4-amino-1-methyl-1H-
Compound Name:
pyrazole-5-carboxylate

cat. No.: B1587756

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-Amino-1-Methyl-1H-
Pyrazole-5-Carboxylate for Pharmaceutical Development

Abstract

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block
utilized as an intermediate in the synthesis of both pharmaceutical and agrochemical agents.[1]
A comprehensive understanding of its physicochemical properties, specifically solubility and
stability, is paramount for optimizing reaction conditions, developing robust formulations,
ensuring process safety, and meeting regulatory requirements for drug development. This
guide provides a senior application scientist's perspective on the known characteristics of this
compound and outlines authoritative, field-proven methodologies for its thorough
characterization. We delve into the causality behind experimental design, presenting self-
validating protocols for determining a complete solubility and stability profile in accordance with
international guidelines.

Compound Identity and Physicochemical Profile

A foundational understanding of a molecule's intrinsic properties is the starting point for any
rigorous scientific investigation. These parameters govern its behavior in both chemical and
biological systems.

1.1 Chemical Identity and Properties

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1587756?utm_src=pdf-interest
https://www.benchchem.com/product/b1587756?utm_src=pdf-body
https://www.benchchem.com/product/b1587756?utm_src=pdf-body
https://www.benchchem.com/product/b1587756?utm_src=pdf-body
https://www.biosynce.com/pharmaceutical-intermediates/pyrazole/methyl-4-amino-1-methyl-1h-pyrazole-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 923283-54-9) is a
substituted pyrazole with key functional groups—an amino group, a methyl ester, and a
methylated pyrazole ring—that dictate its chemical behavior.[2] Its fundamental properties are
summarized below.

Property Value Source
Molecular Formula CeHoN30:2 PubChem|[2]
Molecular Weight 155.15 g/mol PubChem[2]
Appearance Solid Biosynce[1]
Melting Point 65-75 °C Biosynce[1]
Boiling Point 288.6 £ 20.0 °C at 760 mmHg Biosynce[1]
Density 1.4+0.1 g/cm? Biosynce[1]
Predicted pKa 1.93+0.10 Biosynce[1]

1.2 Significance in Chemical Synthesis

This compound serves as a versatile intermediate. Its documented applications include its use
in the synthesis of pesticides and as a precursor for various drug candidates, such as potential
antibiotics and anticancer agents.[1] The presence of multiple reactive sites allows for diverse
downstream chemical modifications, making it a valuable scaffold in medicinal chemistry.[3]

1.3 The Imperative of Solubility and Stability in Development

For any active pharmaceutical ingredient (API) or intermediate, solubility and stability are not
merely data points; they are critical determinants of a project's success.[4]

» Solubility directly impacts reaction kinetics in process chemistry and bioavailability in
pharmacology. Poor solubility can lead to challenges in formulation, requiring advanced and
often costly enhancement techniques.[5]

» Stability dictates a product's shelf-life, storage conditions, and packaging requirements.[6]
Understanding degradation pathways is a prerequisite for developing a safe, effective, and
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regulatory-compliant pharmaceutical product.[4]

Solubility Profile: From Qualitative Assessment to
Quantitative Determination

The solubility of a compound is a complex interplay between its intrinsic properties and the
nature of the solvent. For methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, the pyrazole
core, the polar amino and ester groups, and the nonpolar methyl groups create a molecule with
nuanced solubility behavior.

2.1 Theoretical Considerations and Known Data

The parent 1H-pyrazole ring exhibits limited solubility in water but is more soluble in organic
solvents like ethanol and methanol.[7] The subject molecule's amino and ester functionalities
can participate in hydrogen bonding, which should enhance its affinity for polar protic solvents.
Conversely, the N-methyl and ester methyl groups contribute to its lipophilicity.

Existing public data provides a qualitative overview of the compound's solubility.

Solvent Solubility Source

Water Slightly soluble Biosynce[1]
Ethanol Soluble Biosynce[1]
Dimethylformamide Soluble Biosynce[1]

While useful, this information is insufficient for process development or formulation. A
quantitative understanding is essential, which requires a systematic experimental approach.

2.2 Experimental Workflow for Quantitative Solubility Determination

The following diagram and protocol outline a robust, self-validating workflow for accurately
determining the solubility of the title compound across a range of relevant solvents.
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Workflow for Quantitative Solubility Determination.
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2.3 Detailed Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. The core principle is
to allow a saturated solution to reach equilibrium, ensuring the measured concentration is the
true solubility limit.

e 1. Materials and Equipment:
o Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (purity >97%).

o Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1N HCI, Ethanol, Methanol, Acetonitrile,
Dichloromethane, Toluene).

o Orbital shaker with temperature control.
o Calibrated analytical balance.
o HPLC system with UV detector or a UV-Vis spectrophotometer.
o Syringe filters (0.22 um, PTFE or other solvent-compatible material).
o Class A volumetric flasks and pipettes.
e 2. Experimental Procedure:

o Preparation: Add an excess amount of the solid compound (e.g., 20-50 mg) to a glass vial.
The key is to ensure that undissolved solid remains at the end of the experiment,
confirming saturation.

o Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

o Equilibration: Seal the vials and place them in an orbital shaker set to a constant
temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The rationale for agitation is
to maximize the surface area for dissolution and accelerate the approach to equilibrium.
Allow the system to equilibrate for at least 24 hours. A 48-hour time point is often included
to validate that equilibrium has been reached (i.e., the concentration does not change
between 24 and 48 hours).
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o Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle.
Carefully withdraw an aliquot of the supernatant using a syringe.

o Filtration: Immediately filter the aliquot through a 0.22 pum syringe filter into a clean vial.
This step is critical to remove all undissolved microparticulates, which would otherwise
lead to an overestimation of solubility.

o Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a
pre-validated, stability-indicating HPLC-UV method or a UV-Vis spectrophotometer with a
standard curve. The analytical method must be calibrated to ensure accuracy.

» 3. Data Analysis:

o Calculate the concentration in the original filtrate using the dilution factor and the standard
curve.

o Express the final solubility in standard units, such as mg/mL and mol/L.

Stability Profile: A Systematic Approach to
Degradation

Stability testing is not a single experiment but a comprehensive program designed to
understand how a substance changes over time under the influence of environmental factors.
[8] This is essential for determining storage conditions and shelf-life.[9]

3.1 Principles and Strategy

The stability assessment strategy follows a logical progression from harsh, accelerated
conditions to long-term, real-time storage, guided by the International Council for
Harmonisation (ICH) guidelines.[10]
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Integrated Strategy for Stability Assessment.
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3.2 Potential Degradation Pathways

Based on the molecule's structure, we can hypothesize several potential degradation routes
that should be investigated during forced degradation studies:

o Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic
conditions, yielding the corresponding carboxylic acid and methanol.

o Oxidation: The aromatic amino group could be susceptible to oxidation, potentially leading to
colored degradants.

e Photodegradation: Aromatic and conjugated systems can be sensitive to light, leading to
complex degradation pathways.

3.3 Protocol: Forced Degradation (Stress Testing)

The purpose of this study is to deliberately degrade the sample to identify likely degradation
products and to ensure the analytical method can effectively separate them from the parent
compound.

e 1. Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., 1
mg/mL in acetonitrile/water).

e 2. Stress Conditions:
o Acidic: Add HCI to a final concentration of 0.1N. Heat at 60°C for 24 hours.
o Basic: Add NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.

o Oxidative: Add H20:2 to a final concentration of 3%. Keep at room temperature for 24

hours.

o Thermal: Heat the solid compound at 80°C for 48 hours. Separately, heat a solution of the
compound at 60°C.

o Photolytic: Expose the solid and solution samples to light providing an overall illumination
of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less
than 200 watt hours/square meter (as per ICH Q1B guidelines).
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» 3. Analysis: Analyze all stressed samples by HPLC-UV/DAD and LC-MS. The objective is to
achieve 5-20% degradation. The HPLC method is considered "stability-indicating" if all
degradant peaks are baseline-resolved from the parent peak and each other.

3.4 Protocol: Formal ICH Stability Study

This formal study evaluates the compound under standardized storage conditions to establish
a retest period or shelf-life.[4]

e 1. Materials and Setup:
o Awell-characterized batch of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
o Packaging that mimics the proposed long-term storage container.
o Calibrated stability chambers capable of maintaining the conditions below.

e 2. Storage Conditions (ICH Q1A):

Study Type Storage Condition Minimum Duration
25°C +2°C/ 60% RH + 5%
Long-Term RH 12 months (or longer)

] 30°C £ 2°C/65% RH + 5%
Intermediate RH 6 months

40°C + 2°C/ 75% RH + 5%
Accelerated RH 6 months

e 3. Procedure:
o Place packaged samples in each stability chamber.

o Pull samples at predetermined time points. For a proposed shelf life of 12+ months, typical
pull points are 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.[4] For
accelerated studies, time points are typically 0, 3, and 6 months.[4]
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o Analyze the pulled samples using the validated stability-indicating HPLC method for assay
(potency) and purity (degradation products). Also, perform physical tests such as
appearance and melting point.

Summary and Recommendations

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a valuable chemical intermediate
whose physicochemical properties are not yet fully characterized in public literature. The
available data indicates it is a solid at room temperature, is soluble in common organic
solvents, and is only slightly soluble in water.[1]

To enable robust process development and pharmaceutical applications, it is strongly
recommended that the following actions be taken:

o Execute Quantitative Solubility Studies: Perform the detailed shake-flask protocol to
generate precise solubility data (mg/mL) in a range of pharmaceutically relevant solvents
and buffered aqueous solutions.

e Conduct a Full Stability Program: Initiate a stability assessment beginning with forced
degradation to understand potential liabilities and develop a stability-indicating method.
Follow this with a formal ICH-compliant stability study to establish a definitive retest period
and appropriate storage conditions.

» Handling and Storage: Based on current data and chemical principles, the compound should
be stored at room temperature in a well-sealed container, protected from light and moisture
to mitigate the risk of ester hydrolysis and potential photodegradation.[1]

By systematically applying these industry-standard protocols, researchers and developers can
build the comprehensive data package required for confident, science-driven advancement of
projects involving this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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